6-Chlorobenzo[b]thiophene
Description
Benzo[b]thiophene Core: Significance in Heterocyclic Chemistry
The benzo[b]thiophene core is a privileged structure in the realm of heterocyclic chemistry. This bicyclic system, consisting of a thiophene (B33073) ring fused to a benzene (B151609) ring, is found in numerous natural products and serves as a fundamental building block for a variety of functional materials and pharmaceutical agents. Its aromatic nature and the presence of a sulfur atom endow it with specific physicochemical properties that are advantageous for drug design and materials science. The structural rigidity and the potential for diverse functionalization at various positions of the benzo[b]thiophene ring system make it an attractive scaffold for medicinal chemists. Indeed, many approved drugs, such as the selective estrogen receptor modulator Raloxifene (B1678788) and the asthma medication Zileuton, feature the benzo[b]thiophene motif.
The Role of Halogenation, Specifically Chlorination, in Modulating Benzo[b]thiophene Reactivity and Biological Activity
The introduction of a halogen atom, such as chlorine, onto the benzo[b]thiophene core significantly influences its electronic properties, reactivity, and biological activity. Chlorination, a common strategy in medicinal chemistry, can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The position of the chlorine atom on the benzo[b]thiophene ring is crucial in determining its effect. For instance, the presence of a chlorine atom can direct further chemical modifications and is known to play a role in the biological activity of the resulting derivatives. In the context of 6-Chlorobenzo[b]thiophene, the chlorine atom at the 6-position influences the electron distribution of the entire ring system, thereby modulating its reactivity in subsequent chemical transformations.
Overview of Current Research Trajectories Involving this compound Derivatives
Current research involving this compound derivatives is largely focused on two main areas: medicinal chemistry and materials science. In medicinal chemistry, scientists are exploring the synthesis of novel this compound derivatives as potential therapeutic agents. For example, researchers have synthesized and evaluated a series of benzo[b]thiophene acylhydrazones, including a 6-chloro derivative, for their antimicrobial activity against multidrug-resistant Staphylococcus aureus. Another study focused on the design of 3-chlorobenzo[b]thiophene-2-carbonyl chloride derivatives as potential anti-breast cancer agents targeting the estrogen receptor alpha.
In the field of materials science, the electronic properties of benzo[b]thiophene derivatives are being harnessed for the development of organic electronics. While research in this area often focuses on other substituted benzothiophenes, the fundamental understanding of how substituents like chlorine affect the electronic structure is crucial for designing new materials for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Interactive Data Table: Research on this compound Derivatives
| Derivative Class | Research Focus | Key Findings |
| Benzo[b]thiophene Acylhydrazones | Antimicrobial Agents | A 6-chloro derivative showed significant activity against multidrug-resistant S. aureus. |
| 3-Chlorobenzo[b]thiophene-2-carbonyl chloride derivatives | Anticancer Agents | Designed compounds showed potential as inhibitors of estrogen receptor alpha for breast cancer treatment. |
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAMKXUATGRDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496349 | |
| Record name | 6-Chloro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66490-20-8 | |
| Record name | 6-Chloro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Chlorobenzo B Thiophene and Its Derivatives
Established Synthetic Routes to the 6-Chlorobenzo[b]thiophene Scaffold
The construction of the benzothiophene (B83047) core, particularly with specific substitution patterns like the one present in this compound, can be achieved through various established synthetic routes. These methods often involve the formation of a key carbon-sulfur bond to complete the thiophene (B33073) ring fused to the benzene (B151609) ring.
Electrophilic Cyclization Strategies
Electrophilic cyclization is a powerful and widely used method for the synthesis of benzothiophenes. This approach typically involves the intramolecular cyclization of an ortho-substituted aryl precursor bearing a sulfur nucleophile and an alkyne or a related unsaturated moiety. The reaction is initiated by an electrophile that activates the unsaturated bond, prompting the nucleophilic attack of the sulfur atom to form the thiophene ring.
A variety of electrophilic reagents have been successfully employed for this transformation, including molecular halogens (iodine, bromine), N-halosuccinimides (NBS, NIS), and sulfonium (B1226848) salts. For instance, the cyclization of o-alkynyl thioanisoles can be efficiently promoted by iodine or N-bromosuccinimide to yield 3-halo-substituted benzothiophenes.
A noteworthy development in this area is the copper-catalyzed chlorocyclization reaction, which utilizes sodium chloride as an inexpensive and readily available source of electrophilic chlorine. This method is particularly relevant for the synthesis of chloro-substituted benzothiophenes. The proposed mechanism involves the in-situ generation of CuCl₂, which coordinates to the alkyne, facilitating an anti-attack by the sulfur nucleophile. Subsequent reductive elimination affords the chlorocyclized product.
Another effective electrophile is the stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt, which has been used for the cyclization of o-alkynyl thioanisoles to produce 2,3-disubstituted benzothiophenes in excellent yields under mild conditions. This method introduces a valuable thiomethyl group that can be further functionalized. A study demonstrated the synthesis of a 6-bromo-substituted benzothiophene derivative in 95% yield using this approach, highlighting its applicability for preparing halogenated benzothiophenes.
| Starting Material | Electrophile/Catalyst | Product | Yield (%) | Ref |
| 2-Alkynylthioanisole | CuSO₄ / NaCl | 3-Chlorobenzo[b]thiophene | Good | |
| 1-(2-(Methylthio)phenyl)-2-phenylethyne | I₂ | 3-Iodo-2-phenylbenzo[b]thiophene | >95 | |
| 2-((4-Bromophenyl)ethynyl)-1-(methylthio)benzene | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 6-Bromo-2-(methylthio)-3-phenylbenzo[b]thiophene | 95 | |
| 2-Alkynylthioanisole | N-Bromosuccinimide (NBS) | 3-Bromobenzo[b]thiophene | High |
Base-Mediated Condensation Approaches
Base-mediated condensation reactions provide another versatile route to the benzothiophene core. These methods often involve the intramolecular cyclization of precursors generated in situ through a base-promoted condensation.
A prominent example is the tandem base-mediated condensation of o-iodoarylacetonitriles with (hetero)aryldithioesters, which affords diversely substituted benzothiophenes in excellent yields. This transition-metal-free protocol is believed to proceed through a radical pathway involving an Sᵣₙ1 mechanism. The reaction is typically carried out using a strong base like sodium hydride in a solvent such as DMSO.
Another established base-catalyzed method is the cyclocondensation of methyl thioglycolate with 2-nitrobenzonitriles. This reaction has been adapted for halide displacement as well. For example, the reaction of 5-chloro-2-fluorobenzonitrile (B1585444) with methyl thioglycolate in the presence of triethylamine (B128534) yields methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate. The aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction, can also be a key step in the synthesis of precursors for benzothiophenes, where a base catalyzes the reaction between two carbonyl compounds.
Transition-Metal Catalyzed Annulation Reactions
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzothiophenes are no exception. Annulation reactions catalyzed by transition metals such as palladium, copper, and rhodium offer efficient and selective pathways to the benzothiophene scaffold.
Palladium-catalyzed reactions are particularly prevalent. For instance, the intramolecular Mizoroki–Heck reaction of 2-thiosubstituted styrenes can be employed. Another powerful method is the palladium-catalyzed Sonogashira cross-coupling reaction between a 2-iodothiophenol (B3069315) and a terminal alkyne, followed by cyclization to yield 2-substituted benzothiophenes. Palladium catalysis is also used in the arylation of C-H bonds, which can be applied to the synthesis of complex benzothiophene derivatives.
Copper-catalyzed reactions are also widely used, often being more economical than palladium-based systems. A notable example is the copper(I)-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide (B99878), which provides a direct route to 2-substituted benzo[b]thiophenes.
Rhodium catalysts have also been employed in the synthesis of sulfur-containing heterocycles, including the formation of thiophene-fused siloles through trans-bis-silylation.
| Catalyst | Starting Material 1 | Starting Material 2 | Product | Yield (%) | Ref |
| Pd(II) | 2-Iodothiophenol | Phenylacetylene | 2-Phenylbenzo[b]thiophene | up to 87 | |
| CuI / TMEDA | 2-Bromo alkynylbenzene | Sodium sulfide | 2-Substituted benzo[b]thiophene | Good | |
| [RhCl(nbd)₂]₂ | 3-(Ethynyl)-2-(pentamethyldisilanyl)thiophene | - | 6,6-Dimethyl-4-(trimethylsilyl)-6H-silolo[2,3-b]thiophene | 16 |
Aryne Reactions with Alkynyl Sulfides
The reaction of highly reactive aryne intermediates with suitable trapping agents provides a powerful method for the construction of substituted aromatic systems. Current time information in Bangalore, IN. In the context of benzothiophene synthesis, the intermolecular reaction of arynes with alkynyl sulfides has emerged as a novel and efficient one-step approach. Current time information in Bangalore, IN.
This methodology typically involves the generation of an aryne from an o-silylaryl triflate precursor in the presence of a fluoride (B91410) source, such as cesium fluoride. The aryne is then trapped by an alkynyl sulfide. A plausible reaction mechanism involves the nucleophilic addition of the sulfur atom of the alkynyl sulfide to the aryne, followed by an intramolecular cyclization onto the alkyne carbon. Subsequent protonation of the resulting zwitterionic intermediate furnishes the benzothiophene skeleton.
A significant advantage of this method is the ability to synthesize multisubstituted benzothiophenes with good functional group tolerance. For instance, the reaction of 3-chloro-benzyne (generated from the corresponding o-silylaryl triflate) with tolyl p-tolylethynyl sulfide afforded 4-chloro-3-(4-tolyl)benzo[b]thiophene in high yield. This highlights the potential of this strategy for accessing chlorinated benzothiophene derivatives.
| Aryne Precursor | Alkynyl Sulfide | Product | Yield (%) | Ref |
| o-Silylaryl triflate (generating 3-chlorobenzyne) | Tolyl p-tolylethynyl sulfide | 4-Chloro-3-(4-tolyl)benzo[b]thiophene | High | |
| o-Silylaryl triflate | Various alkynyl sulfides | 3-Substituted benzothiophenes | Good to excellent | Current time information in Bangalore, IN. |
Photochemical Dehydrohalogenation Pathways
Photochemical reactions offer unique pathways for the synthesis of complex molecules by accessing electronically excited states that are not achievable through thermal methods. Photochemical dehydrohalogenation is a type of photocyclization that has been utilized for the synthesis of fused heterocyclic systems, including those containing a thiophene ring.
This strategy typically involves the irradiation of a precursor molecule containing a halogen atom positioned to be eliminated during the light-induced cyclization process. For example, the photolysis of methyl-thiophenyl bromides can generate vinyl radicals that undergo in situ cyclization to form benzothiophenes. Another approach involves the iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes to create fused benzothiophene derivatives. The irradiation of 3-iodo-(2-methylthiophenyl)benzo[b]thiophenes with a high-pressure mercury lamp has been shown to produce Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene derivatives in good yields.
While direct examples of the synthesis of this compound via photochemical dehydrohalogenation are not extensively documented, the successful synthesis of related halogenated and fused systems suggests the viability of this approach.
| Starting Material | Reaction Conditions | Product | Yield (%) | Ref |
| 3-Iodo-(2-methylthiophenyl)benzo[b]thiophenes | High-pressure Hg lamp (>290 nm) | Current time information in Bangalore, IN.Benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene derivatives | Good | |
| 4,5-Diaryl-substituted thiophenes | Iodine, light | Fused benzo[b]thiophene derivatives | - | |
| Methyl-thiophenyl bromides | High-pressure Hg lamp | Benzothieno-benzothiophene derivatives | - |
Oxone®-Mediated Reactions with Sodium Halides
Oxone®, a stable and inexpensive triple salt containing potassium peroxymonosulfate, is a versatile oxidizing agent in organic synthesis. In combination with sodium halides, Oxone® can be used to mediate the halocyclization of various substrates, providing an efficient route to halogenated heterocyclic compounds.
A particularly relevant application is the Oxone®-mediated halocyclization/demethylation of 2-alkynylthioanisoles to synthesize 3-halobenzo[b]thiophenes. This method offers a practical and environmentally friendly protocol, often proceeding under mild reaction conditions with good to excellent yields. The reaction is believed to proceed through the in-situ generation of an electrophilic halogen species from the sodium halide and Oxone®. This electrophile then initiates the cyclization of the 2-alkynylthioanisole.
While this method has been primarily demonstrated for the synthesis of 3-halobenzothiophenes, the general principle of Oxone®-mediated halogenation could potentially be adapted for the synthesis of benzothiophenes with halogen substituents on the benzene ring, such as this compound, by using appropriately substituted starting materials.
| Starting Material | Reagents | Product | Yield | Ref |
| 2-Alkynylthioanisoles | Oxone®, Sodium Halides | 3-Halobenzo[b]thiophenes | Good to excellent | |
| 1,6-Enynes | Oxone®, Ketones | Polycyclic γ-lactams | up to 82% | |
| N-Arylacrylamides | Oxone®, α-Diketones | 3-(2-Oxoethyl)indolin-2-ones | Poor to good |
Novel and Sustainable Synthetic Protocols for this compound
Recent advancements in synthetic chemistry have focused on creating more sustainable and efficient routes to benzo[b]thiophenes. These protocols often feature milder reaction conditions, reduced waste, and the avoidance of toxic reagents and catalysts.
The development of metal-free synthetic routes is a significant area of research, aimed at reducing costs and eliminating heavy metal contamination in the final products. One such approach involves the synthesis of benzo[b]thiophenes from readily available o-halovinylbenzenes and potassium sulfide. This method proceeds through a direct S_NAr-type reaction, followed by cyclization and dehydrogenation, avoiding the need for a transition-metal catalyst. The reaction is typically performed in a polar aprotic solvent like DMF at 140°C.
Another notable metal-free strategy is the C3-chlorination of C2-substituted benzo[b]thiophene derivatives using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) as the chlorine source. This reaction is typically conducted in aqueous acetonitrile (B52724) at temperatures between 65–75 °C. DFT calculations suggest a mechanism involving the formation of a C2–C3 chloronium ion intermediate, which leads to the C3-chlorinated product.
Furthermore, base-catalyzed methods have been developed for the synthesis of benzo[b]thiophene derivatives. These reactions can proceed through a sequence of propargyl-allenyl rearrangement, cyclization, and allyl migration under metal-free conditions. Oxidative C-H annulation reactions and electrophilic cyclizations using iodine catalysts also represent viable metal-free pathways to functionalized benzo[b]thiophenes.
Deep Eutectic Solvents (DES) are emerging as green and recyclable alternatives to volatile organic compounds (VOCs). These solvents are typically formed from a mixture of two or more solid components, which, when combined in a specific molar ratio, form a liquid with a melting point significantly lower than the individual components. Common components include choline (B1196258) chloride (ChCl) as a hydrogen bond acceptor (HBA) and substances like urea, glycerol (B35011), or carboxylic acids as hydrogen bond donors (HBDs).
A key application of DES in this context is the iodocyclization of 2-alkynylthioanisoles to produce 3-iodobenzo[b]thiophenes. A recyclable and biodegradable DES system composed of choline chloride and glycerol has been successfully used for this transformation. This method avoids hazardous solvents like methylene (B1212753) chloride and 1,2-dichloroethane (B1671644) and allows for the recycling of the solvent system multiple times without significant loss of efficiency. The use of DES aligns with the principles of green chemistry by offering a safer and more sustainable reaction medium.
Table 1: Examples of Deep Eutectic Solvent Components
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) |
|---|---|---|
| Choline Chloride (ChCl) | Urea | 1:2 |
| Choline Chloride (ChCl) | Glycerol | 1:2 |
| Choline Chloride (ChCl) | Propylene Glycol | 1:3 |
| Choline Chloride (ChCl) | L-Lactic Acid | 1:2 |
| Tetrabutylammonium bromide (TBAB) | Formic Acid | - |
This table presents common combinations used to form Deep Eutectic Solvents. Data sourced from .
Electrochemical synthesis offers a powerful, reagent-free method for functionalizing organic molecules, often proceeding under mild conditions without the need for chemical oxidants or catalysts. Anodic oxidation has been employed for the synthesis of benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and internal alkynes. This process occurs at room temperature in an undivided cell using constant current electrolysis, avoiding transition metal catalysts and stoichiometric oxidants. The reaction tolerates a variety of functional groups, although electron-withdrawing groups like chlorine on the sulfonhydrazide can inhibit the reaction.
Another electrochemical method facilitates the regioselective, metal-free arylation of benzothiophenes. This anodic, dehydrogenative C-H/C-H cross-coupling reaction between benzothiophenes and phenols yields aryl-substituted benzothiophenes with excellent regioselectivity. The process is operationally simple and scalable, tolerating halogen substituents on both coupling partners, which can be used for further functionalization. Additionally, electrochemical reduction of benzo[b]thiophene 1,1-dioxides has been achieved using hexafluoroisopropanol (HFIP) as a hydrogen donor in an undivided cell under metal-free conditions.
Table 2: Overview of Electrochemical Functionalizations of Benzo[b]thiophene
| Reaction Type | Reactants | Key Features | Product |
|---|---|---|---|
| Sulfonylative Cyclization | Sulfonhydrazides, Internal Alkynes | Anodic oxidation, metal-free, constant current | Benzo[b]thiophene-1,1-dioxides |
| Dehydrogenative Arylation | Benzothiophenes, Phenols | Anodic C-H/C-H coupling, metal-free, regioselective | Aryl-substituted benzothiophenes |
| Reduction | Benzo[b]thiophene 1,1-dioxides | Cathodic reduction, HFIP as H-donor, metal-free | Dihydrobenzo[b]thiophene 1,1-dioxides |
This table summarizes various electrochemical methods for modifying the benzo[b]thiophene core. Data sourced from .
Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. The application of microwave irradiation has been reported for the synthesis of various heterocyclic derivatives starting from chlorinated benzo[b]thiophenes.
For instance, the reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide can be performed using microwave irradiation. This intermediate can then be used to synthesize a variety of fused heterocyclic systems, such as triazoles, thiadiazoles, and thiadiazines, with the use of microwaves often accelerating the cyclization steps. Similarly, the synthesis of quinoline (B57606) derivatives has been achieved through the reaction of 2-aminoarylketones with compounds like 3-chlorobenzo[b]thiophene-2-carbaldehyde under microwave-assisted, eco-friendly conditions. The use of microwave irradiation in these syntheses highlights its utility in rapidly accessing complex molecular architectures.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conditions | Reaction Time | Yield |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine synthesis | Conventional Heating | 10-12 h | 70-82% |
| Pyrazolo[3,4-b]pyridine synthesis | Microwave Irradiation | 15-20 min | 85-94% |
| Tetrahydroquinoline synthesis | Conventional Heating | Not specified | Low to good |
| Tetrahydroquinoline synthesis | Microwave Irradiation | 15-120 min | 30-90% |
This table illustrates the typical advantages of microwave-assisted synthesis over conventional heating for heterocyclic compounds. Data sourced from .
Regioselective Functionalization of the Benzo[b]thiophene Nucleus
The ability to selectively introduce functional groups at specific positions of the benzo[b]thiophene core is crucial for the synthesis of targeted molecules. The C2 and C3 positions are the most common sites for functionalization, with their relative reactivity depending on the reaction conditions and the nature of the existing substituents.
Functionalization at the C2 position of the benzo[b]thiophene ring is well-established, largely due to the higher acidity of the C2-proton, which facilitates deprotonation and subsequent reaction with electrophiles. Strategies for C2-functionalization include selective deprotonation using a strong base like lithium diisopropylamide (LDA), followed by quenching with electrophiles to introduce sulfanyl, iodo, or ester groups. Palladium-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has also been developed, proceeding via C-H activation.
In contrast, direct C-H functionalization at the C3 position is more challenging due to lower reactivity and potential competition from the C2 position. Despite this, several methods have been established. An interrupted Pummerer-type reaction using benzo[b]thiophene S-oxides serves as a novel route for C3-functionalization. This approach has been applied to the C3 C-H alkylation with a broad substrate scope, including benzo[b]thiophenes bearing bromo substituents at the C6 position.
Furthermore, a metal-free method for the C3-chlorination of C2-substituted benzo[b]thiophenes utilizes sodium hypochlorite. This reaction proceeds efficiently and offers a direct route to C3-chloro derivatives, which can then undergo further transformations, such as Suzuki-Miyaura coupling. Decarboxylative functionalization also provides a pathway to C3-substituted products; for example, decarboxylative iodination of a C3-carboxylic acid precursor yields 3-iodobenzo[b]thiophene (B1338381) derivatives.
Table 4: Selected Regioselective Functionalization Strategies
| Position | Reaction Type | Reagents | Result |
|---|---|---|---|
| C2 | Direct Arylation | Arylboronic Acids, Pd(OAc)₂ | C2-Aryl-benzo[b]thiophene 1,1-dioxide |
| C2 | Deprotonation-Electrophilic Quench | LDA, various electrophiles | C2-Sulfanyl, -Iodo, or -Ethoxycarbonyl benzo[b]thiophene |
| C3 | C-H Alkylation | Benzothiophene S-oxides, Propargyl mesylates | C3-Alkylated benzo[b]thiophene |
| C3 | Chlorination | Sodium Hypochlorite Pentahydrate | C3-Chloro-benzo[b]thiophene |
| C3 | Decarboxylative Iodination | C3-Carboxylic acid, NIS, Ag₂CO₃ | C3-Iodo-benzo[b]thiophene |
This table outlines various methods for achieving regioselective functionalization at the C2 and C3 positions of the benzo[b]thiophene nucleus. Data sourced from .
Directed Ortho-Metalation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of benzo[b]thiophenes, this method allows for the introduction of substituents at specific positions by using a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-position. The resulting lithiated intermediate is then quenched with a suitable electrophile to introduce the desired functional group.
For benzo[b]thiophene derivatives, groups such as tertiary amides can act as effective DMGs. For instance, an N,N-diethylcarboxamide group at the C2 position can direct lithiation to the C3 position. However, for functionalization at other positions, the inherent reactivity of the benzo[b]thiophene ring system must be considered. The most acidic protons are typically at the C2 and C3 positions. To achieve functionalization at the benzene ring portion, such as the C7 position, a directing group on the benzene ring itself is necessary. A common strategy involves the lithiation of a substituted benzo[b]thiophene followed by quenching with an electrophile. For example, treatment with a strong base like n-butyllithium can generate a lithio intermediate, which can then react with an electrophilic source like dimethylformamide (DMF) to yield an aldehyde.
A general sequence for DoM involves:
Metalation : The benzo[b]thiophene substrate, bearing a directing group, is treated with a strong base (e.g., n-BuLi, sec-BuLi, or t-BuLi) in an aprotic solvent like THF at low temperatures (-78 °C to -20 °C).
Electrophilic Quench : The resulting ortho-lithiated species is reacted with an electrophile (E+) to introduce a new functional group.
Common electrophiles used in these reactions include aldehydes, ketones, carbon dioxide (for carboxylation), and sulfur or halogen sources. This methodology provides a regiospecific alternative to classical electrophilic substitution reactions.
Halogenation at Specific Positions (e.g., C3-chlorination)
The specific introduction of halogen atoms onto the this compound core is a key strategy for creating intermediates for further cross-coupling reactions. A notable method is the direct chlorination at the C3-position.
A recently developed method describes the C3-chlorination of C2-substituted benzo[b]thiophene derivatives using sodium hypochlorite pentahydrate (NaOCl·5H₂O) as the chlorine source. The reaction proceeds efficiently in aqueous acetonitrile at temperatures between 65-75 °C, affording the C3-chlorinated products in moderate yields (30-65%). This approach is tolerant of various functional groups, including vinyl and alkyl groups at the C2 position.
However, the reaction has limitations. The presence of an alcohol at the C2-position can lead to competing oxidation reactions, while a carbonyl group at the C2-position can inhibit the halogenation altogether.
The proposed mechanism, supported by DFT calculations, involves the formation of a C2-C3 chloronium ion intermediate. This is generated from a hypochlorous acidium ion formed with the assistance of the thiophene sulfur atom. The chloronium ion then rearranges to form a more stable S-stabilized carbocation at the C2-position, which subsequently undergoes re-aromatization to yield the final C3-chlorinated product. The introduction of chlorine at the C3 position significantly alters the electronic properties of the molecule, making it a valuable precursor for further synthetic transformations, such as Suzuki-Miyaura coupling.
Derivatization Strategies of this compound
Formation of Sulfonyl Derivatives
The synthesis of sulfonyl derivatives of this compound typically begins with the creation of a sulfonyl chloride intermediate, which is a versatile precursor for various sulfonamides and sulfonate esters. A common route involves the lithiation of the benzo[b]thiophene core, followed by quenching with sulfur dioxide and subsequent chlorination.
While direct sulfonation of this compound can be challenging to control, a more precise method involves converting the corresponding amino derivative into a diazonium salt, which is then subjected to a sulfur dioxide-mediated reaction in the presence of a copper catalyst (the Sandmeyer reaction). A more widely applicable approach starts with the synthesis of this compound-2-sulfonyl chloride. This can be achieved by reacting this compound with a strong base like n-butyllithium to form the 2-lithio derivative. This intermediate is then treated with sulfur dioxide gas, followed by an oxidizing agent like N-chlorosuccinimide (NCS) to yield the desired sulfonyl chloride. The resulting this compound-2-sulfonyl chloride can then be reacted with various nucleophiles, such as amines or alcohols, to produce a library of sulfonyl derivatives.
Introduction of Amide and Carboxamide Moieties
Amide and carboxamide functionalities are frequently incorporated into the this compound scaffold to explore their biological potential. The most common synthetic route involves the coupling of a this compound carboxylic acid derivative with an amine.
Typically, this compound-2-carboxylic acid is first converted to its more reactive acyl chloride. This is often achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting this compound-2-carbonyl chloride is then reacted with a primary or secondary amine in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding carboxamide.
This strategy has been employed to synthesize a wide range of derivatives. For example, amides have been prepared by reacting 3,5-dichlorobenzo[b]thiophene-2-carbonyl chloride with various aromatic amines. Similarly, N-(6-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide derivatives have been synthesized and evaluated for their anti-norovirus activity. This robust and versatile reaction allows for the introduction of diverse amine-containing fragments, enabling extensive structure-activity relationship (SAR) studies.
Acetyl and Carboxylic Acid Derivative Synthesis
The synthesis of acetyl and carboxylic acid derivatives of this compound provides key intermediates for further functionalization, such as the formation of amides, esters, and other carbonyl-containing compounds.
This compound-2-carboxylic acid is a pivotal intermediate. It can be synthesized via the hydrolysis of its corresponding ester, such as ethyl or methyl this compound-2-carboxylate. The hydrolysis is typically carried out under basic conditions, for example, by refluxing the ester with sodium hydroxide (B78521) in an aqueous or alcoholic solvent, followed by acidification to precipitate the carboxylic acid. The ester precursor itself can be prepared through various cyclization methods.
2-Acetyl-6-chlorobenzo[b]thiophene can be synthesized using several approaches. One common method is the Friedel-Crafts acylation of this compound with acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride. However, this can sometimes lead to issues with regioselectivity. A more controlled method involves the reaction of a 2-lithiated or 2-Grignard derivative of this compound with an acetylating agent like acetyl chloride. An efficient, water-based, one-step protocol has also been described for preparing substituted 2-acetylbenzo[b]thiophenes from aromatic halides and a thiol, which could be adapted for the 6-chloro derivative.
The table below summarizes the synthesis of a 2-acetylbenzo[b]thiophene derivative.
| Product | Starting Materials | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Acetyl-4-chlorobenzo[b]thiophene | Aromatic halide, Thiol | Water medium, cyclization | 88% |
Incorporating Nitrogen-Containing Heterocycles (e.g., Piperazine, Imidazole (B134444), Thiazole, Quinoline)
The incorporation of nitrogen-containing heterocycles onto the this compound framework is a prominent strategy in drug discovery, leveraging the diverse pharmacological properties of these moieties.
Piperazine: Piperazine derivatives can be introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. An improved synthesis for 4-(1-piperazinyl)benzo[b]thiophene, an intermediate for the drug Brexpiprazole, has been developed. The synthesis involves a controlled SNAr reaction between a suitable precursor and 1-Boc-piperazine, followed by further transformations to build the benzo[b]thiophene ring.
Imidazole: Imidazole rings can be synthesized onto the benzo[b]thiophene scaffold. For example, derivatives have been prepared by treating oxazole (B20620) precursors, derived from 3-chlorobenzo[b]thiophene-2-carbonyl chloride, with hydrazine hydrate. Another route involves the cyclization of substituted benzaldehydes with thioglycolate esters to form the benzo[b]thiophene core, which is then further functionalized to incorporate an imidazole moiety linked via an ethyl chain.
Thiazole: Thiazole-containing derivatives are often prepared by forming an amide linkage between a benzo[b]thiophene carboxylic acid and an aminothiazole. For instance, N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides were synthesized by reacting 3-chlorobenzo[b]thiophene-2-carbonyl chloride with various 2-amino-6-substituted benzothiazoles in refluxing pyridine.
Quinoline: Fused quinoline systems, such as benzo[b]thieno[2',3'-c]quinolines, can be synthesized from benzo[b]thiophene precursors. One method involves the photochemical dehydrohalogenation of amides formed from the reaction of 3,5-dichlorobenzo[b]thiophene-2-carbonyl chloride and aromatic amines. This cyclization reaction yields 6-chlorobenzo[b]thieno[2',3'-c]-1,2-dihydroquinoline-2-ones.
The table below provides examples of synthetic routes for these derivatives.
| Heterocycle | Synthetic Approach | Key Precursors | Reference |
|---|---|---|---|
| Piperazine | Nucleophilic Aromatic Substitution (SNAr) | Benzo[b]thiophene precursor, 1-Boc-piperazine | |
| Imidazole | Cyclization from oxazole intermediate | 3-Chlorobenzo[b]thiophene-2-carbonyl chloride, Hydrazine hydrate | |
| Thiazole | Amide coupling | 3-Chlorobenzo[b]thiophene-2-carbonyl chloride, 2-Aminobenzothiazole | |
| Quinoline | Photochemical dehydrohalogenation/cyclization | 3,5-Dichlorobenzo[b]thiophene-2-carbonyl chloride, Aromatic amines |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile tool for the functionalization of the this compound core. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the chlorinated position of the benzo[b]thiophene ring and a variety of organoboron compounds, typically aryl or heteroaryl boronic acids. The reaction is highly valued for its tolerance of a wide range of functional groups and its general reliability.
The general scheme for the Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, the chlorine atom serves as the leaving group in the catalytic cycle. The reactivity of aryl chlorides in Suzuki-Miyaura coupling is generally lower than that of the corresponding bromides or iodides, often necessitating the use of specialized catalyst systems with electron-rich and bulky phosphine (B1218219) ligands to achieve efficient transformation.
The catalytic cycle of a Suzuki-Miyaura reaction typically proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Detailed research findings have demonstrated the successful application of Suzuki-Miyaura coupling to chloro-substituted aromatic and heteroaromatic systems, providing a strong basis for its application to this compound. For instance, a study on the synthesis of benzo[a]phenothiazine derivatives utilized a Suzuki-Miyaura coupling of a 6-chloro-substituted precursor. This reaction showcases a practical application of this methodology on a related heterocyclic system.
In this specific example, 6-chloro-5H-benzo[a]phenothiazin-5-one was coupled with phenylboronic acid and 3-nitrophenylboronic acid. The reactions were carried out in toluene (B28343) at 110 °C for 7-8 hours, employing tris(dibenzylideneacetone)palladium(0) as the palladium source, dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) as the ligand, and potassium phosphate (B84403) as the base. This catalytic system is representative of modern, highly active catalysts capable of activating less reactive aryl chlorides.
The table below summarizes the conditions and outcomes of this related Suzuki-Miyaura coupling reaction, which can be considered indicative of the conditions applicable to this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 6-chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid | Tris(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) | SPhos | Potassium phosphate | Toluene | 110 | 7-8 | 6-phenyl-5H-benzo[a]phenothiazin-5-one | 72 | |
| 6-chloro-5H-benzo[a]phenothiazin-5-one | 3-Nitrophenylboronic acid | Tris(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) | SPhos | Potassium phosphate | Toluene | 110 | 7-8 | 6-(3-nitrophenyl)-5H-benzo[a]phenothiazin-5-one | 68 |
The successful coupling of these substrates highlights the potential for creating a diverse library of 6-arylbenzo[b]thiophene derivatives from this compound. The choice of ligand is critical, with bulky, electron-rich phosphines like SPhos being particularly effective in facilitating the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step in the catalytic cycle. The selection of the base and solvent also plays a crucial role in the reaction's success, with potassium phosphate being a common choice for its ability to facilitate the transmetalation step without promoting significant side reactions.
Reaction Mechanisms and Reactivity Studies of 6 Chlorobenzo B Thiophene
Mechanistic Insights into Halogenation Reactions
Detailed mechanistic studies, particularly on the chlorination of benzo[b]thiophene derivatives, provide a framework for understanding the halogenation processes of 6-chlorobenzo[b]thiophene. Research utilizing sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) as a chlorinating agent for C2-substituted benzo[b]thiophenes has elucidated a stepwise mechanism that likely applies to related structures.
A key feature of the proposed halogenation mechanism is the formation of a hypochlorous acidium ion (H₂OCl⁺). This reactive species is generated from the interaction between sodium hypochlorite and water. DFT (Density Functional Theory) calculations suggest that the sulfur heteroatom of the benzo[b]thiophene ring facilitates the formation of this electrophilic chlorinating agent. The mechanism is believed to involve the initial formation of a hydroxylated sulfide (B99878) intermediate, which then leads to the hypochlorous acidium ion. This ion acts as the direct source of the chloronium ion for the subsequent electrophilic attack on the aromatic ring.
Following the generation of the hypochlorous acidium ion, the reaction proceeds via an electrophilic aromatic substitution pathway, leading to a bridged chloronium ion intermediate. Computational models indicate that for C2-substituted benzo[b]thiophenes, the electrophilic attack initially occurs at the C2 position, leading to a C2-C3 chloronium ion. This intermediate is a critical juncture in the reaction pathway. The formation of this bridged ion is considered a key step before the final placement of the chlorine atom.
The mechanism continues with the sulfur atom assisting in the migration of the chlorine atom to the C3 position, proceeding through an S-stabilized C2-carbocation. This pathway involves the opening of the bridged chloronium ion to form a more stable carbocation, where the positive charge is stabilized by the adjacent sulfur atom through resonance. The final step in the sequence is the rearomatization of the thiophene (B33073) ring to yield the C3-chlorinated product. This entire process, from the formation of the hypochlorous acidium ion to the final product, is a stepwise event.
| Step | Description | Key Intermediate/Species |
|---|---|---|
| 1 | Formation of a hydroxylated sulfide intermediate. | Hydroxylated sulfide |
| 2 | Generation of the chloronium source. | Hypochlorous acidium ion (H₂OCl⁺) |
| 3 | Electrophilic aromatic substitution. | Bridged chloronium ion |
| 4 | Sulfur-assisted chlorine migration. | S-stabilized C2-carbocation |
| 5 | Final rearomatization. | C3-chlorinated product |
Electrophilic and Nucleophilic Substitution Patterns
The substitution patterns of this compound are governed by the interplay of the activating/deactivating effects of the chlorine substituent and the inherent reactivity of the fused heterocyclic ring system.
The regioselectivity of electrophilic aromatic substitution on the benzo[b]thiophene scaffold is well-established. The thiophene ring is significantly more reactive towards electrophiles than the benzene (B151609) ring. Electrophilic attack occurs preferentially at the C3 position, and to a lesser extent, the C2 position of the thiophene ring. This inherent reactivity generally overrides the directing effects of substituents on the benzene ring.
For this compound, while the chlorine atom directs incoming electrophiles to the C5 and C7 positions of the benzene ring, the higher nucleophilicity of the thiophene ring means that substitution will predominantly occur at C3. Studies on the halogenation of benzo[b]thiophene consistently show the formation of the 3-halo derivative as the major product, with smaller amounts of the 2-halo and 2,3-dihalo derivatives being formed under controlled conditions.
| Reaction | Major Product | Minor Products | Comments |
|---|---|---|---|
| Chlorination | 3-Chlorobenzo[b]thiophene | 2-Chlorobenzo[b]thiophene, 2,3-Dichlorobenzo[b]thiophene | Substitution is predominant at the 3-position. |
| Bromination | 3-Bromobenzo[b]thiophene | 2-Bromobenzo[b]thiophene, 2,3-Dibromobenzo[b]thiophene | Substitution is predominant at the 3-position. |
| Iodination | 3-Iodobenzo[b]thiophene (B1338381) | None reported | No evidence for 2-substitution or disubstitution was obtained. |
In reactions where the C3 position is already occupied, or under forcing conditions, substitution may occur at other positions, including those on the benzene ring as directed by the chlorine atom. Nucleophilic substitution reactions on this compound are also possible, where the chlorine atom on the benzene ring can be replaced by various nucleophiles, although this typically requires more stringent reaction conditions.
Nucleophilic Aromatic Substitution (NAS)
The chlorine substituent at the 6-position of the benzo[b]thiophene ring system is generally unreactive towards nucleophilic aromatic substitution (NAS) under standard conditions. The reactivity of an aryl halide in NAS reactions is significantly influenced by the electronic nature of the aromatic ring. For a successful NAS reaction, the aromatic ring typically needs to be electron-deficient, which is often achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
In this compound, the chlorine atom itself is an electron-withdrawing group, which can slightly activate the ring towards nucleophilic attack. However, for the displacement of the chlorine atom, a strong nucleophile and often harsh reaction conditions, such as high temperatures or the use of microwave irradiation, are generally required. For instance, in related fluorinated benzo[b]thiophene derivatives, the displacement of a fluorine atom by nucleophiles like amines or alkoxides has been achieved under microwave irradiation at temperatures between 100–120°C, yielding products in the range of 75–90%. Similar conditions can be anticipated for the substitution of the chlorine atom in this compound, although the reactivity might differ due to the different nature of the carbon-halogen bond.
The mechanism for such a reaction proceeds via a bimolecular addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is a resonance-stabilized carbanion. The reaction is completed by the departure of the chloride ion, which restores the aromaticity of the ring system. The rate of this reaction is accelerated by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate.
Oxidative and Reductive Transformations
The sulfur atom in the thiophene ring of this compound is susceptible to oxidation. This transformation typically leads to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone, which is a common reaction for benzo[b]thiophene derivatives. The oxidation state of the sulfur atom significantly influences the electronic properties and reactivity of the entire ring system.
Common oxidizing agents employed for this purpose include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and sodium hypochlorite (NaOCl). The reaction with m-CPBA is a widely used method for this transformation. The resulting this compound-1-oxide (sulfoxide) and this compound-1,1-dioxide (sulfone) are valuable intermediates in organic synthesis. For example, the oxidation of the thiophene ring to the S,S-dioxide activates the diene system, making it a more reactive participant in Diels-Alder reactions.
In some cases, under specific conditions, oxidation can lead to other products. For instance, the reaction of substituted benzothiophenes with sodium hypochlorite can result in the formation of the corresponding carboxylic acids through oxidative cleavage.
The reduction of the benzo[b]thiophene system can proceed via different pathways, depending on the reagents and reaction conditions, leading to either partial or complete reduction of the heterocyclic ring or its cleavage.
Catalytic hydrogenation is a common method for reduction. For instance, derivatives of benzo[b]thiophene can be reduced using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, although this is often used to reduce substituents on the ring rather than the ring itself. For the reduction of the heterocyclic part, more drastic conditions or specific catalysts may be required. Transition-metal nitrides, for example, have shown high catalytic performance in hydrogenation reactions.
A more profound reduction involves the cleavage of the carbon-sulfur bonds, a process known as reductive desulfurization. This can be achieved using strong reducing agents or specific catalytic systems. For example, super electron donor-mediated methods have been developed for the desulfurization of thioacetals and thioethers, which could potentially be applied to the benzo[b]thiophene ring system. Raney nickel is another classic reagent used for the desulfurization of thiophenes and their fused derivatives. This reaction typically proceeds with concomitant reduction of the aromatic system.
Electrochemical methods have also been explored for the reduction of chlorobenzo[b]thiophenes. These methods can offer an alternative pathway for the controlled reduction of the molecule.
Cycloaddition Reactions and Annulation Pathways
This compound and its derivatives can serve as valuable building blocks in cycloaddition and annulation reactions to construct more complex polycyclic and heterocyclic systems.
The benzo[b]thiophene core itself is not a very reactive diene in Diels-Alder reactions due to its aromatic character. However, as mentioned previously, oxidation of the sulfur atom to the corresponding S,S-dioxide significantly enhances its reactivity as a diene. These activated dienophiles can then react with various dienophiles to form new six-membered rings. The Diels-Alder reaction is a concerted [4+2] cycloaddition that is a powerful tool for forming C-C bonds with high stereospecificity.
Benzo[b]thiophene derivatives are also key precursors in various annulation strategies, which involve the formation of a new ring fused to the existing scaffold. These reactions often utilize transition-metal catalysis, such as palladium-catalyzed domino reactions, to construct benzo[b]thiophene-fused heterocycles. For example, palladium-catalyzed [2+2+2] cycloaddition reactions involving aryne intermediates derived from benzo[b]thiophene precursors can lead to complex polycyclic aromatic compounds. Annulation can also be achieved through intramolecular cyclizations of appropriately functionalized benzo[b]thiophene derivatives, often promoted by acids or transition metals, to yield fused systems like naphtho[1,8-bc]thiophenes. These methods provide access to a wide range of structurally diverse polycyclic heteroaromatic compounds, which are of interest in materials science and medicinal chemistry.
Theoretical and Computational Investigations of 6 Chlorobenzo B Thiophene
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for dissecting the molecular and electronic properties of 6-Chlorobenzo[b]thiophene.
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse in computational chemistry for predicting the geometric and electronic properties of molecules like this compound.
The process begins with geometry optimization, where DFT calculations are used to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. For benzothiophene (B83047) derivatives, functionals like B3LYP are commonly paired with basis sets such as 6-31G or 6-311G to achieve a balance between accuracy and computational cost. These calculations yield precise information on bond lengths, bond angles, and dihedral angles. The electronic structure is also elucidated, revealing the distribution of electron density and the energies of molecular orbitals, which are crucial for understanding the molecule's reactivity and spectroscopic behavior. For instance, studies on related benzothiophene derivatives have successfully used DFT to replicate and understand their structural geometry.
Table 1: Key Aspects Analyzed by DFT for this compound
| Parameter | Description | Significance |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Determines the overall size and shape of the molecule. |
| Bond Angles | The angle formed between three connected atoms. | Defines the molecule's three-dimensional geometry. |
| Dihedral Angles | The angle between two intersecting planes, defined by sets of three atoms. | Describes the conformation and rotational freedom around bonds. |
| Electron Density | The probability of finding an electron at a particular point in space. | Indicates regions of high or low electron concentration, key to reactivity. |
| Molecular Orbitals | Mathematical functions describing the location and wave-like behavior of an electron. | The energies and shapes of frontier orbitals (HOMO/LUMO) are critical for predicting chemical reactions. |
This table is interactive. Click on the headers to learn more about each parameter.
HOMO-LUMO Analysis for Charge Transfer and Reactivity
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are paramount in governing a molecule's chemical reactivity and its ability to participate in charge transfer interactions.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's stability and reactivity.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap indicates that the molecule is more polarizable and prone to chemical reactions, as less energy is needed for electronic transitions.
This analysis is crucial for designing new molecules, as the HOMO-LUMO gap can be tuned by adding different functional groups to the core structure, thereby modifying the molecule's electronic properties and potential biological activity. For example, in studies of thiophene (B33073) derivatives, a lower energy gap was associated with enhanced nonlinear optical (NLO) properties.
Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Interpretation |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. |
This interactive table outlines key parameters used to predict the chemical behavior of molecules based on their frontier orbitals.
Analysis of Covalent and Non-Covalent Interactions (e.g., QTAIM, ADCH)
To gain a deeper understanding of the bonding within and between molecules, computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are employed. These analyses examine the electron density (ρ) and its derivatives to characterize the nature of chemical interactions.
QTAIM analyzes the topology of the electron density to locate critical points (where the gradient of the density is zero) and bond paths, which are lines of maximum electron density linking atomic nuclei. This allows for the classification and quantification of interactions, from strong covalent bonds to weaker non-covalent interactions like hydrogen bonds, van der Waals forces, and π-π stacking.
The NCI method is particularly useful for visualizing weak, non-covalent interactions. It is based on the relationship between the electron density and the reduced density gradient. Plotting the reduced density gradient against the electron density reveals regions corresponding to different types of interactions:
Strong, attractive interactions (like hydrogen bonds) are characterized by negative values of the sign of the second Hessian eigenvalue (λ₂) multiplied by ρ.
Weak, van der Waals interactions appear at very low electron densities.
Strong, repulsive interactions (like steric clashes) are found at positive λ₂ values and higher densities.
In studies of thiophene clusters, QTAIM has been instrumental in understanding the nature and number of non-covalent interactions that stabilize the molecular structures. Similarly, analysis of thiophene derivatives has used QTAIM and Atomic Dipole Moment Corrected Hirshfeld (ADCH) charges to understand both covalent and non-covalent forces within the system.
Energy Framework Analysis
Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This method, often implemented in software like CrystalExplorer, calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between a central molecule and its surrounding neighbors.
The analysis results in 3D diagrams where the strength of the interaction energies is represented by the thickness of cylinders connecting the centroids of interacting molecules. This provides a clear picture of the crystal packing's energetic landscape, highlighting the dominant forces responsible for the supramolecular architecture.
For thiophene and benzothiophene derivatives, studies have shown that different types of energy can be dominant. For instance, in one study on novel thiophene derivatives, dispersion energy was found to be the dominant stabilizing force. In another study on a polymorph of 1-benzothiophene-2-carboxylic acid, electrostatic interactions made the major contribution to the total energy. This analysis is crucial for understanding polymorphism and for crystal engineering, as it reveals the key interactions that dictate how molecules assemble into a solid state.
Table 3: Components of Interaction Energy in Energy Framework Analysis
| Energy Component | Description | Role in Crystal Packing |
| Electrostatic (Eele) | Arises from the interaction between the static charge distributions of molecules. | Dominant in polar molecules with strong hydrogen bonds or heteroatoms. |
| Polarization (Epol) | The attractive interaction resulting from the distortion of a molecule's electron cloud by another. | A smaller, but significant, contribution to the total attractive energy. |
| Dispersion (Edis) | Originates from instantaneous fluctuations in electron density, leading to temporary dipoles. | A crucial stabilizing force in all molecules, especially important for nonpolar systems and π-stacking. |
| Exchange-Repulsion (Erep) | The short-range repulsive force that prevents molecules from interpenetrating (Pauli exclusion principle). | Balances the attractive forces to determine intermolecular distances. |
This interactive table breaks down the different energy components calculated to understand crystal stability.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations provide valuable insights into its conformational flexibility and stability in various environments, such as in solution.
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the system's dynamic evolution. This generates a trajectory of atomic positions and velocities, offering a view of the molecule's behavior on a timescale typically ranging from nanoseconds to microseconds.
Studies involving benzothiophene derivatives have utilized MD simulations to:
Explore conformational landscapes : To identify the most stable and accessible shapes (conformers) of a molecule.
Assess stability : A 100-nanosecond MD simulation of a benzothiophene derivative indicated a stable conformation over the simulation time.
Investigate binding modes : When combined with molecular docking, MD simulations can refine the predicted binding pose of a ligand in a protein's active site and assess the stability of the ligand-protein complex.
These simulations are crucial for understanding how a molecule like this compound might behave in a dynamic biological system, providing information that is complementary to the static picture offered by quantum mechanics calculations.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., a this compound derivative) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. This technique is a cornerstone of structure-based drug design, allowing researchers to screen virtual libraries of compounds against a biological target and to rationalize observed biological activities.
The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. A higher score generally indicates a more favorable binding interaction.
Derivatives of chlorobenzo[b]thiophene have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. These studies identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex.
Table 4: Summary of Molecular Docking Studies on Chlorobenzo[b]thiophene Derivatives
| Derivative Class | Biological Target | Key Findings | Software Used |
| 3-Chlorobenzo[b]thiophene-2-carbonyl chloride derivatives | Estrogen Receptor α (ERα) | Compounds showed higher fitness scores than Tamoxifen, interacting via hydrogen bonds and hydrophobic contacts with key residues like LEU428. | GOLD |
| 3-Chloro-N'-benzylidene-benzo[b]thiophene-2-carbohydrazide | Cytochrome c Peroxidase | Docking was used to correlate and interpret experimental antimicrobial and antioxidant activities. | Not Specified |
| 3-(3-chloro-1-benzothien-2-yl)-4H-1,2,4-triazole derivatives | Lysosomal Protease of SARS-CoV-2 | The molecules were identified as potential inhibitor candidates for the viral protease. | Chimera |
| Tetrahydrobenzo[b]thiophene derivatives | Tubulin Protein | Potent compounds showed good binding affinity toward the tubulin protein, suggesting a potential mechanism for their antiproliferative effects. | MOE |
This interactive table summarizes various docking studies performed on molecules containing the chlorobenzo[b]thiophene scaffold, highlighting their potential biological targets.
Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)
Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for the prediction of the spectroscopic properties of organic molecules. For this compound, these theoretical calculations can provide a detailed picture of its expected Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra. Such predictions are invaluable for the interpretation of experimental data and for understanding the molecule's structure-property relationships.
UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results of these calculations, including the predicted absorption maxima (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π→π* or n→π*), offer a theoretical UV-Vis spectrum. For a molecule like this compound, the calculations would likely be performed with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)) to provide a good balance between accuracy and computational cost. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), can also refine the predictions to better match experimental conditions in solution.
Illustrative Predicted UV-Vis Spectral Data for this compound
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|
| 295 | 0.25 | HOMO -> LUMO (π→π*) |
| 260 | 0.45 | HOMO-1 -> LUMO (π→π*) |
Note: The data in this table is illustrative and represents typical values that would be expected from a TD-DFT calculation for a molecule of this type. It is intended to demonstrate the nature of the predicted data.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts. This method, typically used in conjunction with a DFT functional like B3LYP and a basis set such as 6-311++G(d,p), calculates the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, usually tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can help in the assignment of experimental NMR spectra and in understanding how the electron-withdrawing chlorine atom and the sulfur heteroatom influence the electronic environment of the different protons and carbon atoms in the molecule.
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H-2 | 7.55 |
| H-3 | 7.30 |
| H-4 | 7.85 |
| H-5 | 7.40 |
| H-7 | 7.95 |
| C-2 | 127.0 |
| C-3 | 124.5 |
| C-3a | 139.0 |
| C-4 | 122.0 |
| C-5 | 125.0 |
| C-6 | 131.0 |
| C-7 | 121.5 |
Note: The data in this table is illustrative and represents typical values that would be expected from a GIAO-DFT calculation for a molecule of this type. It is intended to demonstrate the nature of the predicted data.
IR Spectroscopy: Theoretical calculations of the infrared spectrum are based on the determination of the vibrational frequencies of the molecule. DFT calculations are used to optimize the molecular geometry and then to compute the harmonic vibrational frequencies. These calculated frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C-C stretching, and C-S stretching, as well as various bending modes. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the computational method, which improves the agreement with experimental IR spectra. The predicted IR spectrum, with its characteristic absorption bands and their intensities, provides a vibrational fingerprint of the molecule that is highly useful for its identification and structural analysis.
Illustrative Predicted IR Vibrational Frequencies for this compound
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C stretching |
| ~1250 | C-H in-plane bending |
| ~850 | C-H out-of-plane bending |
| ~750 | C-Cl stretching |
Note: The data in this table is illustrative and represents typical values that would be expected from a DFT frequency calculation for a molecule of this type. It is intended to demonstrate the nature of the predicted data.
Biological Activities and Structure Activity Relationship Sar Studies of 6 Chlorobenzo B Thiophene Derivatives
Antimicrobial Activity
Derivatives of 6-chlorobenzo[b]thiophene have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. The structural modifications on the benzo[b]thiophene core play a crucial role in determining the potency and spectrum of this activity.
Several studies have highlighted the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria.
A notable example is (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, which has shown a minimal inhibitory concentration (MIC) of 4 µg/mL against three Staphylococcus aureus strains, including a methicillin-resistant S. aureus (MRSA) and a daptomycin-resistant strain. This indicates its potential in combating drug-resistant bacterial infections.
Furthermore, derivatives of 3,6-dichlorobenzo[b]thiophene-2-carbonylamino acid have been synthesized and screened for their antibacterial activity against a range of bacteria including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Similarly, other research has shown that certain benzo[b]thiophene derivatives exhibit noteworthy antibacterial properties against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
The introduction of a thiourea (B124793) moiety to the benzo[b]thiophene nucleus has also resulted in compounds with antibacterial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli.
| Compound/Derivative | Target Strain(s) | Observed Efficacy |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA and daptomycin-resistant strains) | MIC of 4 µg/mL |
| 3,6-Dichlorobenzo[b]thiophene-2-carbonylamino acid derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | General antibacterial activity |
| Benzo[b]thiophene derivatives | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Noteworthy antibacterial properties |
| Thiourea derivatives of benzo[b]thiophene | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | Antibacterial activity |
In addition to antibacterial effects, this compound derivatives have shown promise as antifungal agents. For instance, thiourea derivatives bearing the benzo[b]thiophene nucleus have demonstrated antifungal activity against Trichoderma viridae and Aspergillus niger. Some benzo[b]thiophene derivatives have also been found to be active against various fungal species.
The antimicrobial mechanism of this compound derivatives is believed to involve the inhibition of essential bacterial enzymes. Some studies suggest that these compounds may target outer membrane proteins (OMPs) in bacteria, leading to their antimicrobial effect. The interaction with these proteins is thought to be a crucial step in their mechanism of action.
The presence and position of halogen substituents on the benzo[b]thiophene ring are critical for antimicrobial activity. Studies have shown that the introduction of halogen atoms can significantly enhance the antibacterial and antifungal properties of these compounds. For example, the position of a chlorophenyl group on the thiophene (B33073) ring has been shown to influence the antibacterial activity. Specifically, the presence of chloro groups at the 3- and 5-positions of a thiophene ring conjugated to an amide bond has been found to be effective for anti-norovirus activity.
Anticancer and Cytotoxic Activities
Derivatives of this compound have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines. The benzo[b]thiophene scaffold is considered a privileged structure in drug discovery for developing anticancer agents.
Research has shown that certain thiophene derivatives exhibit cytotoxic activity against breast cancer MCF-7 cells. One study found that specific thiophene derivatives reduced cell viability in MCF-7 cells with IC50 values lower than 30 µmol/l. Another study on tetrahydrobenzo[b]thiophene derivatives identified compounds with antiproliferative activity against MCF-7 and other cancer cell lines.
Furthermore, some benzo[b]thiophene derivatives have shown cytotoxic activity against various cancer cell lines, though specific efficacy against glioblastoma is not extensively detailed in the provided sources. The anticancer potential of these compounds often involves mechanisms like cell cycle arrest and apoptosis induction.
| Compound/Derivative | Cancer Cell Line | Observed Efficacy |
| Thiophene derivatives | Breast Cancer (MCF-7) | Reduced cell viability (IC50 < 30 µmol/l) |
| Tetrahydrobenzo[b]thiophene derivatives | Breast Cancer (MCF-7) | Antiproliferative activity |
Mechanisms Independent of Traditional Pathways (e.g., STAT3 Inhibition)
While many benzo[b]thiophene derivatives target well-known signaling pathways, a growing body of evidence reveals their capacity to act through novel or non-traditional mechanisms. For instance, certain derivatives have been found to inhibit the growth of glioblastoma cells through pathways independent of STAT3 signaling.
A notable example is the neuroprotective activity of benzothiophene-based selective estrogen receptor modulators (SERMs). This effect is not mediated by classical estrogen receptors (ERs) but by the G protein-coupled estrogen receptor 1 (GPR30). The neuroprotective actions of these SERMs were inhibited by pertussis toxin, a G-protein inhibitor, but not by the ER antagonist ICI 182,780, confirming a G-protein-coupled pathway. Further investigation showed that this GPR30-dependent mechanism is distinct from other protective pathways, such as those activated by antioxidants or sulforaphane.
In the context of cancer, while direct STAT3 inhibition is a primary mechanism for some derivatives, others operate differently. Benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of the STAT3 signaling pathway. Compound 8b , a benzo[b]thiophene 1,1-dioxide derivative, directly blocks STAT3 phosphorylation, leading to apoptosis and cell cycle arrest in cancer cells. Similarly, compound 6o , a 2-carbonylbenzo[b]thiophene 1,1-dioxide, effectively inhibits both constitutive and IL-6-induced STAT3 phosphorylation. However, the discovery of derivatives acting outside this pathway underscores the scaffold's versatility.
Influence of Substituent Modifications on Cytotoxicity Profiles
The cytotoxic and antiproliferative profiles of this compound derivatives are highly dependent on the nature and position of their substituents. SAR studies have been instrumental in identifying modifications that enhance potency against cancer cells while minimizing toxicity to normal cells.
For example, a series of 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives showed that the incorporation of basic flexible groups into the core structure led to compounds with higher potency. The most promising compound from this series, 6o , exhibited significant toxicity against liver cancer cells (SMMC-7721) with much lower toxicity toward normal human liver cells (HL-7702), indicating a favorable selectivity profile.
In another study, a series of 4,6-disubstituted-1,3,5-triazin-2(1H)-ones were developed as inhibitors of human DNA topoisomerase IIα. The most active compounds, 32 and 33 , both featured a 5-chlorobenzo[b]thiophene substituent at the 6-position of the triazinone ring, achieving IC₅₀ values in the single-digit micromolar range. Molecular modeling suggested that the chloro substituent on the benzo[b]thiophene ring forms advantageous interactions within an empty hydrophobic pocket of the enzyme's ATP binding site. This highlights how a single halogen atom can significantly influence biological activity.
Furthermore, research on benzo[b]thiophene-2-carbohydrazides revealed that it is possible to design derivatives with potent antimicrobial activity but low cytotoxicity. Specifically, compound (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) was identified as a non-cytotoxic agent with a minimal inhibitory concentration of 4 µg/mL against multiple strains of S. aureus.
Table 1: Influence of Substituents on the Cytotoxic Activity of Benzo[b]thiophene Derivatives
Selective Estrogen Receptor Modulator (SERM) Activity
The benzo[b]thiophene scaffold is the core of several important selective estrogen receptor modulators (SERMs). These compounds exhibit tissue-specific estrogen receptor agonist or antagonist effects, making them valuable for treating conditions like postmenopausal osteoporosis and breast cancer.
Raloxifene (B1678788) , a well-known SERM, is a benzothiophene (B83047) derivative used for osteoporosis treatment and breast cancer risk reduction. It acts as an estrogen antagonist in breast and uterine tissue while having agonist-like effects on bone and serum lipids. Building on this scaffold, researchers have developed novel derivatives with improved properties. One such derivative, 4c ([6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride), was found to be 10-fold more potent than raloxifene as an estrogen antagonist in human breast cancer cells (MCF-7).
Another significant benzothiophene SERM is Arzoxifene , which was developed for metastatic breast cancer and showed inhibitory effects on both breast epithelial and basal cells. Its metabolite, desmethylarzoxifene (DMA) , is also a potent SERM. The core chemical structure responsible for the SERM activity in many of these compounds is 2-(4-hydroxyphenyl)-benzo[b]thiophen-6-ol (BTC) . BTC itself is a SERM that can induce the regression of tamoxifen-resistant tumors.
SAR studies have focused on modulating the ER subtype selectivity (ERα vs. ERβ) and redox activity by altering substituents on the benzothiophene core, providing a pathway to fine-tune the therapeutic properties of these SERMs.
Table 2: Activity of Key Benzo[b]thiophene-Based SERMs
Anti-inflammatory and Analgesic Properties
Derivatives of benzo[b]thiophene are recognized for their anti-inflammatory and analgesic potential. The mechanism often involves the inhibition of prostaglandin (B15479496) synthesis at the site of injury. Thiophene-based compounds, including the commercial drugs Tinoridine and Tiaprofenic acid , are known for their anti-inflammatory effects.
Research has shown that specific structural features are important for this activity. The presence of groups such as carboxylic acids, esters, amines, and amides on the thiophene scaffold often contributes to anti-inflammatory action, particularly through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For instance, a study of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives identified them as potent and selective COX-2 inhibitors, with some compounds showing superior anti-inflammatory activity compared to the standard drug celecoxib (B62257) in in vivo models.
Anthelmintic Activity
Several classes of this compound derivatives have demonstrated significant anthelmintic activity. In one study, a series of N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides were synthesized and evaluated against the adult Indian earthworm, Pheritima posthuma. Compounds 3d, 3e, and 3f from this series showed pronounced anthelmintic effects.
Another series based on a (1-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene scaffold was tested against the earthworm species Eudrilus eugeniae and Megascolex konkanensis, confirming the potential of this chemical class. The proposed mechanism of action for some thiophene-based anthelmintics involves interaction with the glutamate-activated chloride channel (GluCl), a validated target in nematodes. In silico modeling of the compound Thio1 , a bithiophene derivative, suggested it is a potential ligand for the GluCl receptor, which could explain its potent in vitro activity against the parasitic nematode Haemonchus contortus.
Antiviral Activity (e.g., Anti-norovirus)
The benzo[b]thiophene scaffold has served as a template for the development of potent antiviral agents, particularly against norovirus. Human norovirus is a leading cause of acute gastroenteritis, and there are currently no approved vaccines or therapies.
In one extensive screening effort, 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (1) was identified as an anti-norovirus agent. Subsequent SAR studies revealed that halogenation of both the thiophene and benzothiazole (B30560) rings was critical for activity. Key findings include:
A 5-chloro-thiophene analog (2b ) had similar activity to the 5-bromo starting compound.
A 3,5-di-chloro-thiophene analog (2k ) showed more potent antiviral activity (EC₅₀ = 6.6 µM).
A 4,6-di-fluoro-benzothiazole analog (3j ) increased potency by 6-fold.
The hybrid derivative 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole analog (4b) was the most potent compound identified, with an EC₅₀ of 0.53 µM, representing a 70-fold improvement over the initial hit.
Other research has focused on non-nucleoside inhibitors of the norovirus polymerase (RdRp). These efforts led to the identification of compounds with a terminal thiophene ring that inhibit human norovirus replication at low-micromolar concentrations, representing a promising starting point for further optimization. Additionally, the thiophene scaffold has been used to develop inhibitors of the Ebola virus, where derivatives were found to block viral entry.
Pharmacological Target Identification and Validation
The diverse biological activities of this compound derivatives are a result of their interaction with a range of pharmacological targets. The identification and validation of these targets are crucial for understanding their mechanism of action and for rational drug design.
STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) is a validated target for anticancer derivatives. Inhibition has been confirmed through assays showing a reduction in STAT3 phosphorylation at the Y705 residue. The functional consequences, such as the induction of apoptosis (measured by PARP cleavage) and cell cycle arrest, further validate STAT3 as the target. Molecular modeling has also shown that these compounds can bind favorably to the SH2 domain of STAT3.
Topoisomerase IIα: For a series of 4,6-substituted-1,3,5-triazin-2(1H)-ones bearing a 5-chlorobenzo[b]thiophene moiety, human DNA topoisomerase IIα was identified as the primary target. Target engagement was confirmed using functional enzyme inhibition assays and biophysical methods like Saturation Transfer Difference (STD) NMR, which showed that the compounds interact with the enzyme's ATPase domain.
Estrogen Receptors (ERα/ERβ) and GPR30: For SERMs, the primary targets are the estrogen receptors ERα and ERβ. Their activity is validated through competitive binding assays and functional assays in different cell types (e.g., breast cancer, uterine cells) to measure agonist versus antagonist effects. In addition, the G protein-coupled receptor GPR30 was identified as a novel target for the neuroprotective effects of these SERMs, validated using specific antagonists and signaling inhibitors.
Viral Proteins: In the context of antiviral activity, specific viral enzymes are the targets. Derivatives have been developed as non-nucleoside inhibitors of the norovirus RNA-dependent RNA polymerase (RdRp) and as inhibitors of the viral 3CL protease. Target validation involves in vitro enzymatic assays and cell-based viral replication assays. For Ebola virus, derivatives have been shown to be viral entry inhibitors, suggesting the viral glycoprotein (B1211001) (GP) as the target.
Glutamate-gated Chloride Channels (GluCl): For anthelmintic activity, the GluCl receptor in nematodes is a key proposed target. While direct binding studies can be challenging, target identification is often supported by in silico molecular docking studies that show a favorable binding mode, which is then correlated with in vitro activity against the parasite.
Enzyme Inhibition Studies
Derivatives of this compound have been investigated as inhibitors of various enzymes. Some of these compounds have shown the potential to inhibit enzymes that are crucial for the survival of pathogens or the progression of diseases. For instance, certain derivatives have been identified as potential inhibitors of cytochrome P450 enzymes, which are involved in drug metabolism. This inhibitory action can influence the metabolic pathways of the compounds and their potential for drug-drug interactions.
Additionally, research has pointed towards the anticancer properties of these derivatives, which may be linked to their ability to inhibit specific enzymes involved in cancer cell proliferation. For example, some benzo[b]thiophene derivatives have been shown to inhibit decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an enzyme essential for the biosynthesis of arabinogalactan (B145846) in Mycobacterium tuberculosis. Other studies have focused on their potential to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity and selectivity of compounds for specific biological targets. For this compound derivatives, these studies have been instrumental in elucidating their mechanisms of action.
One area of focus has been their interaction with serotonin (B10506) receptors. For example, novel benzo[b]thiophene derivatives have been synthesized and evaluated for their affinity for the 5-HT7 receptor and the serotonin transporter (SERT). Competition binding experiments revealed that while arylsulfonamide derivatives generally showed low affinity for the 5-HT7 receptor, arylamine derivatives displayed more promising results. Specifically, alcohol derivatives with homopiperazinyl and aminopiperidinyl moieties demonstrated the highest affinity for this receptor.
The following table summarizes the binding affinity of selected this compound derivatives for the 5-HT7 receptor:
| Compound | Central Diamine | Substituent on Phenyl Ring | pKi (5-HT7R) |
| 9c | Homopiperazine (B121016) | p-cyano | 6.58 |
| 9e | Aminopiperidine | p-cyano | - |
Data sourced from a study on novel benzo[b]thiophene derivatives as potential antidepressants.
These receptor binding studies help in understanding how these compounds might exert their effects, for instance, as potential antidepressants with a rapid onset of action.
Structure-Activity Relationship (SAR) Elucidation
The systematic study of how the chemical structure of a molecule relates to its biological activity is known as Structure-Activity Relationship (SAR). For this compound derivatives, SAR studies have provided valuable insights for designing more potent and selective compounds.
Impact of Halogen Position and Type on Biological Efficacy
The position and type of halogen substituent on the benzo[b]thiophene ring significantly influence the biological activity of the derivatives. The presence of a chlorine atom at the C3 position, for instance, has been reported to enhance the antimicrobial activity of these compounds. Studies have shown that 3-chloro and 3-bromo substituted benzo[b]thiophenes exhibit notable activity against Gram-positive bacteria and yeast.
Halogenation can also affect the physicochemical properties of the compounds. For example, halogenated analogs often exhibit enhanced lipophilicity and metabolic stability, which can be advantageous for targeting the central nervous system. The introduction of a chlorine atom at the 3-position is also noted to enhance the anticancer and antiviral properties of some compounds.
Influence of Substituents at C2 and C3 on Pharmacological Profile
Substituents at the C2 and C3 positions of the benzo[b]thiophene core play a crucial role in defining the pharmacological profile of the derivatives. A variety of functional groups, including amides, methyl groups, ethers, and nitriles, have been shown to enhance the antimicrobial activity of the benzo[b]thiophene ring system.
Specifically, C2-substituted benzo[b]thiophene derivatives have been the subject of extensive research. For instance, the introduction of a methyl group at the C-3 position has been found to significantly enhance the antiproliferative activity of some derivatives against cancer cell lines. In the context of antimicrobial agents, the combination of a benzo[b]thiophene nucleus with an acylhydrazone functional group at the C2 position has led to the discovery of compounds with significant activity against multidrug-resistant Staphylococcus aureus.
The following table provides examples of how C2 and C3 substituents affect biological activity:
| Compound Class | C2 Substituent | C3 Substituent | Observed Biological Activity |
| Benzo[b]thiophene derivatives | Isopropyl carboxamides, (piperidin-1-yl)-methanones | - | Antibacterial |
| Benzo[b]thiophene acylhydrazones | Carbohydrazide | - | Antibacterial (against MRSA) |
| Benzo[b]thiophene derivatives | - | Chloro, Bromo | Antibacterial, Antifungal |
| Benzo[b]furan derivatives (structurally similar) | - | Methyl | Enhanced antiproliferative activity |
This table is a composite of findings from multiple studies.
Importance of Fused Heterocyclic Rings (e.g., Piperazine, Imidazole)
For example, in the development of 5-HT7 receptor antagonists, the incorporation of a homopiperazine ring as a central diamine was found to be a key structural feature for high affinity. Similarly, the presence of an imidazole (B134444) ring is a common feature in many biologically active heterocyclic compounds. The fusion of a benzene (B151609) ring with an imidazole ring to form benzimidazole (B57391) is a well-known structural motif in medicinal chemistry.
The strategic incorporation of these fused heterocyclic rings allows for the fine-tuning of the pharmacological profile, leading to compounds with improved potency and selectivity.
Conformation and Stereochemistry in Activity Modulation
The three-dimensional arrangement of atoms (conformation) and the spatial arrangement of substituents (stereochemistry) are critical factors that can influence the biological activity of this compound derivatives. The creation of a stereogenic center during synthesis, for example, necessitates further investigation into how each enantiomer or diastereomer interacts with its biological target.
In the synthesis of certain benzo[b]thiophene derivatives, the reduction of a carbonyl group can lead to the formation of a new stereogenic center. The pharmacological profile of the resulting alcohol derivatives may be dependent on the specific stereochemistry at this new center, a factor that requires future evaluation. This highlights the importance of considering stereochemical aspects in the design and synthesis of new drug candidates to optimize their therapeutic potential.
Applications of 6 Chlorobenzo B Thiophene in Advanced Materials Science
Organic Electronic Materials
Derivatives of benzo[b]thiophene are frequently employed as organic photoelectric materials due to their inherent semiconductor properties. The π-conjugated system of the benzo[b]thiophene core is fundamental to its utility in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The benzo[b]thiophene scaffold is a key component in the design of organic semiconductors for OFETs. Fused thiophene (B33073) rings, such as those in dithieno[3,2-b:2′,3′-d]thiophene (DTT) and benzo[b]thieno[2,3-d]thiophene (BTT), are particularly favored due to their extensive π-conjugation and the strong intermolecular interactions facilitated by their sulfur atoms, which enhances charge transfer.
Researchers have synthesized various derivatives for use as the active semiconductor layer in OFETs. For instance, solution-processable OFETs using BTT derivatives have demonstrated p-channel (hole-transporting) behavior. The performance of these materials can be significant, with some derivatives of benzo[b]thiophene exhibiting high hole mobilities.
Key research findings include:
Two BTT derivatives used as solution-processed semiconductor layers in OFETs exhibited p-channel behavior with hole mobility reaching up to 0.005 cm²/Vs and a current on/off ratio greater than 10⁶.
Derivatives of 5-chloro-3-iodobenzo[b]thiophene (B13682845) have been integrated into OFETs, achieving hole mobilities of 0.12 cm²/Vs.
Novel dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives have been synthesized and used as small molecular organic semiconductors, showing excellent field-effect performance with a high mobility of 0.42 cm²/Vs and an on/off ratio of 5 x 10⁶.
| Derivative Family | Device Type | Hole Mobility (μh) | On/Off Ratio | Citation(s) |
| Benzo[b]thieno[2,3-d]thiophene (BTT) | Solution-processed OFET | up to 0.005 cm²/Vs | > 10⁶ | |
| 5-Chloro-3-iodobenzo[b]thiophene | OFET | 0.12 cm²/Vs | - | |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) | OFET | 0.42 cm²/Vs | 5 x 10⁶ |
In the field of organic photovoltaics, benzo[b]thiophene derivatives serve as essential π-conjugated building blocks for semiconductor materials used in the active layer. These materials can act as the electron donor in a bulk-heterojunction (BHJ) solar cell. The performance of OPVs is highly dependent on the molecular structure of the donor and acceptor materials, which influences light absorption, energy levels, and charge transport.
While the benzo[b]thiophene unit has been explored, its effectiveness can vary. In one study, incorporating a benzo[b]thiophene (BT) unit into a triarylamine organic dye for a dye-sensitized solar cell (a related technology) resulted in lower efficiency and stability compared to other fused-thiophene derivatives like thieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (B83047) (TBT). This suggests that the specific molecular design is critical. However, other architectures have shown promise. For example, thieno[3,4-b]thiophene (B1596311) (an isomer of benzothiophene) has been used as a bridging unit to create near-infrared (NIR) non-fullerene acceptors for OPVs, leading to high power conversion efficiencies (PCE).
| Device Type | Material/Donor | Key Performance Metric | Citation(s) |
| OPV | Fused-Thiophene Derivative (6) / PC₇₁BM | PCE = 2.87% | |
| OPV | 6T4F (thieno[3,4-b]thiophene based) / PTB7-Th | PCE = 10.74% |
Benzo[b]thiophene derivatives are widely utilized in the development of materials for OLEDs. Their electronic properties make them suitable for various roles within the OLED device structure, including as hole-injecting materials, hole-transporting materials, or as host materials in the emissive layer.
Functional Polymers and Copolymers
The 6-chlorobenzo[b]thiophene unit can be incorporated into larger polymer structures to create functional polymers and copolymers with specific electronic and optical properties. Thiophene-based polymers are a major area of research for materials with applications in electronics and photonics. The benzo[b]thiophene moiety can be integrated into the main chain or as a pendant group to influence the polymer's conjugation, solubility, and solid-state packing.
Methods for creating these functional polymers include:
Post-polymerization functionalization: Creating a polymer with reactive side chains that can then be modified.
Copolymerization: Incorporating benzo[b]thiophene-containing monomers into a polymer chain with other units (comonomers) to tune the final properties. This is a common strategy for creating donor-acceptor copolymers, where the benzo[b]thiophene unit can act as either the donor or part of the conjugated backbone.
For example, new copolymers based on dithieno[3,2-b:2:3-d]thiophene (DTT), a fused-thiophene system, have been designed as donor materials for polymer solar cells. Similarly, diketopyrrolopyrrole-based conjugated polymers have been synthesized with thieno[3,2-b]thiophene (B52689) flanking groups for use in high-performance thin-film transistors.
Advanced Dyes and Pigments
Benzo[b]thiophene and its derivatives are used in the synthesis of advanced dyes and pigments. The extended π-system of the benzo[b]thiophene core can act as a chromophore, and by adding various electron-donating or electron-withdrawing groups, its photophysical properties, such as absorption and emission wavelengths, can be precisely tuned.
Notable applications include:
Dye-Sensitized Solar Cells (DSSCs): A dye containing a benzothiophene unit and a TT-vinyline-TT unit achieved a power conversion efficiency of 9.1% under simulated solar irradiation.
Fluorescent Probes: A silicon phthalocyanine (B1677752) photosensitizer was synthesized with two 3-chlorobenzothiophen-2-ester groups in the axial positions. This complex exhibited a strong absorption Q band at around 680 nm.
Organic Pigments: Derivatives such as This compound-2-carbonitrile (B13006190) are noted for their potential use as organic pigments in materials science.
| Dye System | Application | Key Property / Performance | Citation(s) |
| Benzothiophene/TT-vinyline-TT | DSSC | Efficiency = 9.1% | |
| CBT-SiPc | Photosensitizer | Q band absorption at ~680 nm |
Semiconductor Applications
The fundamental property underpinning many of the applications of this compound derivatives is that they are organic semiconductors. Organic semiconductors are carbon-based materials that exhibit charge-carrying properties similar to traditional inorganic semiconductors like silicon, but with the advantages of solution processability, mechanical flexibility, and tunable electronic properties.
The benzo[b]thiophene core provides a rigid, planar structure that facilitates π-π stacking in the solid state, which is crucial for efficient charge transport between molecules. The sulfur atoms in the thiophene ring lead to strong intermolecular interactions, further improving charge transfer characteristics.
Derivatives of benzo[b]thiophene are typically p-type semiconductors, meaning they transport charge via positive "holes," although n-type (electron-transporting) behavior can be engineered. For instance, Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT) is a well-known high-performance p-type organic semiconductor. The unique electronic properties of halogenated derivatives like methyl 6-cyanobenzo[b]thiophene-2-carboxylate make them suitable for semiconductor applications. These materials form the basis of the electronic devices discussed previously, including OFETs, OPVs, and OLEDs.
Advanced Analytical Methodologies for 6 Chlorobenzo B Thiophene
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone for the identification of 6-Chlorobenzo[b]thiophene, offering insights into its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are used to characterize this compound and its derivatives by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. NMR spectra are typically recorded on spectrometers operating at frequencies such as 300 MHz or 400 MHz, with chemical shifts (δ) reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). Deuterated solvents such as chloroform-d (B32938) (CDCl₃) and DMSO-d₆ are commonly used.
Detailed ¹H NMR data for this compound-2-carboxylic acid shows signals at δ 8.23 (d, J = 2.0 Hz, 1H), 8.12 (s, 1H), 8.02 (d, J = 8.6 Hz, 1H), and 7.50 (dd, J = 8.6, 2.0 Hz, 1H) when measured in DMSO-d₆. Similarly, the ¹³C NMR spectrum of this derivative provides key signals for the carbon atoms of the bicyclic system. Quaternary carbons, which lack attached protons, are also detectable and are typically weaker in intensity.
Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|---|
| This compound-2-carboxylic acid | DMSO-d₆ | 13.57 (bs, 1H), 8.23 (d, J=2.0 Hz, 1H), 8.12 (s, 1H), 8.02 (d, J=8.6 Hz, 1H), 7.50 (dd, J=8.6, 2.0 Hz, 1H) |
| Ethyl this compound-2-carboxylate | DMSO-d₆ | 8.25 (d, J=2.0 Hz, 1H), 8.21 (s, 1H), 8.04 (d, J=8.6 Hz, 1H), 7.52 (dd, J=8.6, 2.0 Hz, 1H), 4.35 (q, J=7.1 Hz, 2H), 1.33 (t, J=7.1 Hz, 3H) |
| 2-(4-(tert-butyl)phenyl)-6-chlorobenzo[b]thiophene | Chloroform-d | 7.79 (d, J=1.9 Hz, 1H), 7.66 (d, J=8.5 Hz, 1H), 7.62 (d, J=2.0 Hz, 1H), 7.49–7.44 (m, 3H), 7.38–7.34 (m, 2H), 1.36 (s, 9H) |
Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|
| This compound-2-carboxylic acid | DMSO-d₆ | 163.48, 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For chlorobenzo[b]thiophene derivatives, IR spectra reveal characteristic absorption bands. For example, the IR spectrum of 3,6-dichlorobenzo[b]thiophene-2-carbonylglycine methyl ester shows bands corresponding to aromatic C-H stretching at 3072 cm⁻¹ and a C-Cl bond vibration at 699 cm⁻¹. Aromatic C=C stretching bands are also typically observed. These spectra help confirm the presence of the chlorinated benzene (B151609) ring within the benzothiophene (B83047) structure. Spectra can be recorded using techniques such as KBr pellets.
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound, the presence of a chlorine atom is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M+ and M+2 peaks in the mass spectrum.
Different ionization methods are employed for analysis:
GC-MS (Gas Chromatography-Mass Spectrometry) : This technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for identifying and quantifying volatile compounds in complex mixtures, such as environmental samples where chlorobenzo[b]thiophene has been identified as a pollutant. GC-MS analysis of a related isomer, 3-chlorobenzo[b]thiophene-2-carbaldehyde, showed fragment ions at m/z 195, 168, 132, and 89.
ESI-MS (Electrospray Ionization Mass Spectrometry) : ESI is a soft ionization technique often used for less volatile or thermally fragile molecules. It is frequently coupled with liquid chromatography (LC-MS). ESI-MS data for derivatives often show protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.
HRMS (High-Resolution Mass Spectrometry) : HRMS provides highly accurate mass measurements, typically with deviations of less than 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. For example, the calculated mass for C₉H₅ClOS ([M]) is 195.9750, and an experimental HRMS value was found to be 195.9737 for an isomer.
Table 3: Representative Mass Spectrometry Data for Chloro-Benzothiophene Derivatives
| Compound | Technique | Ionization | Key m/z Values (Observed or Calculated) |
|---|---|---|---|
| 6-chlorobenzo[d]isothiazol-3-ol | MS | ESI | 186/188 ([M+H]⁺) |
| 3-chlorobenzo[b]thiophene-2-carbaldehyde | HRMS | - | Calculated: 195.9750, Obtained: 195.9737 |
| 3-chlorobenzo(b)thiophene-2-carbonyl chloride | MS | - | 231 (M⁺) |
| This compound-2-carbaldehyde | Predicted MS | ESI | [M+H]⁺: 196.98224, [M+Na]⁺: 218.96418, [M-H]⁻: 194.96768 |
UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic systems like benzothiophene exhibit characteristic absorption maxima (λmax). While specific data for this compound is not detailed in the search results, a derivative of its isomer, 3-chlorobenzo[b]thiophene, displayed two absorption maxima at 232 nm (attributed to a π-π* transition) and 344 nm (attributed to an n-π* transition). UV-Vis spectra are typically recorded using quartz cuvettes.
Chromatographic Separation Techniques
Chromatography is indispensable for isolating and purifying this compound from reaction mixtures or environmental samples.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound. The compound can be separated from its isomers, such as 4-Chlorobenzo[b]thiophene, using HPLC. Analytical reports often use reverse-phase columns, such as a C18 column, with a mobile phase consisting of a solvent gradient, for instance, acetonitrile (B52724) and water containing an additive like trifluoroacetic acid (TFA). The purity of synthesized batches can be determined by HPLC; for example, a sample of this compound-2-carboxylic acid was found to have a purity of 97.48% by this method.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The process involves two main stages: separation by gas chromatography and detection by mass spectrometry.
In the GC component, the sample is vaporized and carried by an inert gas through a long, coiled column. The separation of different components in a mixture is based on their boiling points and interactions with the stationary phase coating the column. Molecules with lower boiling points and weaker interactions travel faster, resulting in different retention times for each compound.
Following separation in the GC, the individual compounds enter the mass spectrometer. Here, they are typically ionized by a high-energy electron beam in a process called electron ionization (EI). This ionization process causes the molecules to fragment into a predictable pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum serves as a "chemical fingerprint," allowing for the confident identification of this compound by comparing its fragmentation pattern to known spectral libraries.
For quantitative analysis, GC-MS can be operated in two modes: full scan and selected ion monitoring (SIM). In full scan mode, the mass spectrometer scans a wide range of m/z values, providing a complete mass spectrum. This is ideal for identifying unknown compounds. In SIM mode, the instrument is set to monitor only a few specific ions that are characteristic of the target analyte, in this case, this compound. This approach significantly increases sensitivity and is the preferred method for trace-level quantification. For instance, in the analysis of related compounds like cannabidiol, specific ions (m/z = 314, 231, and 246) were selected for SIM mode to achieve lower detection limits.
The data from a GC-MS analysis is typically presented as a chromatogram, which plots signal intensity against retention time. Each peak in the chromatogram corresponds to a different compound, and the area under the peak is proportional to the amount of that compound present in the sample.
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
X-ray Diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic and molecular structure of crystalline solids. For a compound like this compound, which is a solid at room temperature, XRD provides definitive information about its crystal lattice, molecular geometry, and intermolecular interactions in the solid state.
The fundamental principle of XRD is based on the elastic scattering of X-rays by the electrons in the atoms of a crystal. When a beam of monochromatic X-rays strikes a crystal, the waves are diffracted by the planes of atoms in the crystal lattice. Constructive interference of the diffracted X-rays occurs only at specific angles, which are determined by the spacing between the atomic planes, according to Bragg's Law. The resulting diffraction pattern is a unique fingerprint of the crystalline structure.
There are two primary XRD techniques:
Powder X-ray Diffraction (PXRD or XRPD): This technique is used when single crystals are not available or for the analysis of polycrystalline materials. A powdered sample contains a vast number of tiny, randomly oriented crystallites. When exposed to an X-ray beam, all possible diffraction peaks are generated simultaneously, resulting in a characteristic diffraction pattern of concentric rings. While PXRD provides less detailed structural information than SC-XRD, it is a rapid and non-destructive method for identifying the crystalline phase of a compound, assessing its purity, and detecting polymorphism (the existence of different crystal structures of the same compound).
The data obtained from XRD analysis can be used to generate a detailed model of the crystal structure, providing valuable insights into the solid-state properties of this compound.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability
The synthesis of benzo[b]thiophene derivatives is evolving beyond traditional methods, with a significant push towards green chemistry principles to enhance sustainability and atom economy. Future research will likely focus on refining and scaling up these environmentally benign approaches.
Key directions include:
Catalyst Innovation: Research is moving away from stoichiometric reagents towards highly efficient catalytic systems. This includes the use of earth-abundant metals like iron(III) and copper(II) sulfate, which offer a more sustainable alternative to precious metal catalysts. Photocatalytic methods, using light to drive reactions, and electrochemical syntheses, which avoid chemical oxidants, are also promising avenues for greener processes.
Solvent and Reagent Choice: A major goal is the replacement of hazardous solvents, such as carbon tetrachloride, with safer alternatives like ethanol, n-heptane, or even water. The development of solvent-free reaction conditions represents another significant step towards minimizing environmental impact.
Table 1: Comparison of Synthetic Approaches for Benzothiophene (B83047) Derivatives
| Approach | Traditional Methods | Emerging Sustainable Methods | Key Advantages of Sustainable Methods |
|---|---|---|---|
| Catalysts | Often require stoichiometric amounts of reagents or precious metals (e.g., Palladium). | Employ catalytic amounts of earth-abundant metals (Fe, Cu), photoredox catalysts, or are metal-free. | Reduced cost, lower toxicity, and decreased metal waste. |
| Solvents | Frequently use hazardous chlorinated solvents like carbon tetrachloride. | Utilize benign solvents like water, ethanol, or ionic liquids; some methods are solvent-free. | Improved safety profile and reduced environmental pollution. |
| Reaction Conditions | May require harsh temperatures and pressures. | Often proceed under milder conditions, sometimes at ambient temperature and pressure. | Lower energy consumption and enhanced safety. |
| Waste Generation | Low atom economy, generating significant byproducts. | High atom economy through cascade reactions, cycloadditions, and multicomponent reactions. | Minimized waste, aligning with green chemistry principles. |
| Energy Source | Conventional heating. | Microwaves, ultrasound, visible light (photocatalysis), electricity (electrosynthesis). | Faster reaction times and reduced energy usage. |
Exploration of New Biological Targets and Therapeutic Areas
Derivatives of 6-Chlorobenzo[b]thiophene have demonstrated a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. While significant research has focused on their antimicrobial and anticancer effects, future work will delve into novel and more specific biological targets.
Emerging therapeutic applications include:
Targeted Anticancer Therapies: Beyond general cytotoxicity, new derivatives are being designed to interact with specific molecular targets. For instance, minor structural modifications can switch the mechanism of action from DNA intercalation to the disruption of microtubule formation, a target for well-known chemotherapeutics. Other research has identified derivatives that inhibit crucial enzymes like human DNA topoisomerase IIα.
Combating Antimicrobial Resistance: A major area of research is the development of agents effective against multidrug-resistant pathogens. Acylhydrazone derivatives of this compound have shown significant, non-cytotoxic activity against methicillin-resistant Staphylococcus aureus (MRSA). Future studies will likely explore the inhibition of novel bacterial enzymes, such as DprE1 in Mycobacterium tuberculosis, to develop new classes of antibiotics.
Neurological and Inflammatory Disorders: The benzo[b]thiophene core is present in drugs used to treat conditions like osteoporosis and asthma. There is growing interest in exploring this compound derivatives as potential antidepressants, with studies pointing towards dual-binding activity at targets like the serotonin (B10506) transporter (SERT) and the 5-HT7 receptor.
Table 2: Potential Biological Targets and Therapeutic Areas for this compound Derivatives
| Biological Target | Therapeutic Area | Example or Rationale |
|---|---|---|
| DNA Topoisomerase IIα | Oncology | Derivatives have been identified as inhibitors of this key enzyme in cell division. |
| Microtubules | Oncology | Minor structural changes in derivatives can induce anti-tubulin activity, disrupting mitotic processes. |
| Estrogen Receptor α (ERα) | Oncology (Breast Cancer) | The benzo[b]thiophene scaffold is a known selective estrogen receptor modulator; new derivatives are being designed as covalent antagonists. |
| Bacterial Cell Wall Synthesis (e.g., DprE1) | Infectious Disease | Inhibition of essential bacterial enzymes is a promising strategy against tuberculosis. |
| Bacterial Protein Synthesis | Infectious Disease | The scaffold can be used to design agents targeting bacterial ribosomes to overcome resistance. |
| Serotonin Transporter (SERT) / 5-HT7 Receptor | Neurology (Depression) | Dual-target agents may offer a rapid onset of antidepressant action. |
| Wnt/β-catenin Signaling Pathway | Oncology (Colorectal Cancer) | Chlorinated quinoline (B57606) compounds, a related class, have been shown to disrupt this pathway, suggesting a potential target for chlorinated benzothiophenes. |
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Materials Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize how new molecules based on the this compound scaffold are designed and optimized. These computational tools can accelerate the discovery process by predicting molecular properties and identifying promising candidates from vast virtual libraries.
Future directions in this domain include:
Predictive Modeling for Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of benzothiophene derivatives with their biological activity. ML algorithms like random forest and support vector machines can build highly predictive classifiers to screen virtual libraries for novel chemopreventive or antimicrobial agents.
De Novo Design and Optimization: Generative AI models can design entirely new molecules with desired properties. For example, AI-driven platforms have been used to optimize substituted benzo[b]thiophene derivatives as potent inhibitors of DNA topoisomerase IIα by identifying favorable substitutions, such as the chloro group on the benzothiophene ring, which interacts with a key hydrophobic pocket in the target enzyme.
Materials Informatics: Similar to drug discovery, ML models can be trained to predict the electronic and photophysical properties of this compound derivatives. This can guide the synthesis of new materials for organic electronics by predicting properties like charge carrier mobility and exciton (B1674681) binding energy, accelerating the development of next-generation devices.
Environmental Fate and Degradation Studies
As the use of this compound and its derivatives expands, understanding their environmental persistence, transformation, and ultimate fate is crucial. Future research must address the potential for bioaccumulation and the pathways of biodegradation.
Key research areas are:
Biodegradation Pathways: Studies on related compounds suggest that microbial degradation is a key process for the environmental removal of sulfur heterocycles. Research will focus on identifying specific microbial consortia and enzymes, such as dioxygenases, that can initiate the breakdown of the this compound ring. The degradation of chlorinated aromatic compounds often proceeds via aerobic pathways involving the formation of chlorocatechols, followed by ring cleavage, or through anaerobic reductive dehalogenation.
Influence of Chlorine Substitution: The position and number of chlorine atoms on an aromatic ring significantly influence its susceptibility to microbial attack. Future studies will need to specifically investigate how the chlorine at the C-6 position affects the rate and mechanism of degradation compared to other isomers.
Advanced Analytical Techniques: To track the environmental transformation of these compounds, sophisticated methods like Compound-Specific Isotope Analysis (CSIA) will be employed. This technique can provide conclusive evidence of in situ biodegradation in contaminated soil and groundwater.
Table 3: Factors and Processes in the Environmental Fate of this compound
| Factor/Process | Description | Expected Influence on this compound |
|---|---|---|
| Biodegradation | Microbial transformation of the compound into simpler, less harmful substances. | The primary mechanism for environmental removal. Likely involves aerobic (oxidation) and anaerobic (reductive dechlorination) pathways. |
| Enzymatic Attack | Initiation of degradation by microbial enzymes, typically oxygenases. | Dioxygenase enzymes are expected to attack either the chlorinated or non-chlorinated ring, a critical first step in the degradation cascade. |
| Redox Conditions | The presence (aerobic) or absence (anaerobic) of oxygen in the environment. | Aerobic conditions may favor oxidative ring cleavage, while anaerobic conditions are necessary for reductive dechlorination (removal of the chlorine atom). |
| Cometabolism | Degradation of the compound by microbes in the presence of a primary growth substrate. | The presence of other organic compounds (e.g., benzene (B151609), phenols) may enhance the biodegradation rate of this compound. |
| Bioaccumulation | The buildup of the compound in organisms at a rate faster than its removal. | The lipophilic nature of the chlorinated aromatic structure suggests a potential for bioaccumulation if degradation is slow. |
| Chemical Disinfection | Reaction with disinfectants like chlorine in water treatment processes. | The thiophene (B33073) ring is susceptible to reaction with aqueous chlorine, which could lead to the formation of various disinfection byproducts. |
Design of Next-Generation Organic Electronic Devices
The benzo[b]thiophene core is a well-established building block for organic semiconductors due to its rigid, planar structure and excellent charge transport properties. The introduction of a chlorine atom at the 6-position can further tune these electronic properties, making this compound a promising candidate for next-generation organic electronic devices.
Emerging applications in this field include:
Organic Field-Effect Transistors (OFETs): Solution-processable small molecules based on substituted benzo[b]thiophenes are being developed for use as the active layer in OFETs. These materials are attractive for applications in flexible electronics, sensors, and smart cards due to their potential for low-cost fabrication.
Organic Light-Emitting Diodes (OLEDs): The electronic properties of the this compound scaffold can be tailored for use in the emitting layers of OLEDs. By combining it with other aromatic systems, materials with specific emission colors and high quantum efficiencies can be designed, particularly for applications in displays and solid-state lighting.
Organic Photovoltaics (OPVs): As with OLEDs, the tunable energy levels of this compound derivatives make them suitable for use as donor or acceptor materials in the active layer of organic solar cells, contributing to the development of low-cost, flexible renewable energy sources.
Table 4: Emerging Applications in Organic Electronics for this compound Derivatives
| Device | Role of this compound Derivative | Key Properties to Optimize |
|---|---|---|
| Organic Field-Effect Transistor (OFET) | Active semiconductor layer for charge transport. | High charge carrier mobility, good solution processability, high on/off ratio, air stability. |
| Organic Light-Emitting Diode (OLED) | Component of the emissive layer or charge transport layers. | Tunable HOMO/LUMO energy levels for color control, high photoluminescence quantum yield, good thermal stability. |
| Organic Photovoltaic (OPV) | Electron donor or acceptor material in the bulk heterojunction active layer. | Broad absorption spectrum, appropriate energy level alignment for efficient charge separation, good film morphology. |
| Organic Sensors | Active material that interacts with analytes, causing a measurable change in electrical properties. | High sensitivity and selectivity to specific analytes (gases, chemicals, biological molecules), stable operation in ambient conditions. |
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-chlorobenzo[b]thiophene under mild conditions?
This compound can be synthesized via cyclization reactions using substituted benzene precursors and sulfur-containing reagents. For example, derivatives of 3-(6-chlorobenzo[d]thiazol-2-yl)thiazolidin-4-one have been synthesized using non-hazardous methods, such as one-pot condensation under reflux with ethanol as a solvent . Key steps include:
- Reagent selection : Chlorinated aromatic aldehydes and thiourea derivatives for cyclization.
- Optimization : Adjusting reaction time (typically 6–8 hours) and temperature (60–80°C) to minimize side products.
- Workup : Simple filtration and recrystallization using ethanol/water mixtures for purification.
Advanced: How can computational methods resolve discrepancies in molecular geometry between experimental and theoretical data?
Discrepancies in bond lengths or angles (e.g., C–S or C–Cl distances) can arise due to approximations in computational models. To address this:
- Level of theory : Use MP2/6-311G** for geometry optimization, which closely matches experimental X-ray diffraction data (e.g., bond distances within 0.02 Å) .
- Benchmarking : Compare entropy () and heat capacity () values from calculations with experimental NIST data for validation .
- Error analysis : Apply statistical frameworks like the false discovery rate (FDR) to prioritize significant deviations requiring re-evaluation .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
- NMR : H and C NMR to confirm aromatic protons and chlorine substitution patterns.
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation, referencing isotopic peaks (e.g., Cl vs. Cl) .
- IR spectroscopy : Detect C–S and C–Cl stretching vibrations (600–800 cm) .
- Chromatography : HPLC with UV detection (254 nm) for purity assessment, calibrated against standards from analytical protocols like GB/T 14327-2009 .
Advanced: How do adsorption studies of this compound on mineral surfaces inform environmental behavior?
Adsorption mechanisms on phyllosilicate surfaces (e.g., pyrophyllite) can be studied via:
- Periodic DFT models : Optimize unit cell parameters (e.g., a = 5.25 Å, b = 9.10 Å) to simulate surface interactions .
- Thermodynamic analysis : Calculate Gibbs free energy changes () to predict adsorption affinity.
- Experimental validation : Use X-ray photoelectron spectroscopy (XPS) to detect sulfur and chlorine binding states post-adsorption .
Basic: How to design a literature search strategy for this compound derivatives?
- Databases : Prioritize SciFinder and Reaxys using Boolean terms like "this compound AND synthesis" .
- Filters : Limit results to peer-reviewed journals (e.g., Chemical Communications, Journal of Organic Chemistry) and exclude unreliable sources (e.g., BenchChem) .
- Citation tracking : Use reference lists from key papers (e.g., antitumor activity studies) to identify foundational work .
Advanced: What catalytic systems enhance hydrogenation or desulfurization of benzo[b]thiophene derivatives?
Iridium-based complexes are effective for hydrogenation:
- Mechanism : Coordination of the thiophene ring to Ir centers facilitates sulfur removal via C–S bond cleavage .
- Conditions : Operate under pressure (1–3 atm) in tetrahydrofuran (THF) at 50–70°C.
- Monitoring : Use GC-MS to track desulfurization products (e.g., chlorobenzene derivatives) .
Basic: How to assess the bioactivity of this compound derivatives against bacterial strains?
- Assay design : Conduct broth microdilution tests (MIC values) using Staphylococcus aureus and Escherichia coli .
- Controls : Compare with standard antibiotics (e.g., ciprofloxacin) and solvent-only baselines.
- Data interpretation : Use ANOVA to identify statistically significant activity differences () .
Advanced: How can the false discovery rate (FDR) improve reliability in high-throughput screening?
- Procedure : Apply the Benjamini-Hochberg method to adjust -values, controlling the expected proportion of false positives (e.g., ) .
- Implementation : Rank hypotheses by -value, then reject all below the threshold , where is the rank and is total tests.
Basic: What thermodynamic properties are critical for industrial applications of this compound?
- Key parameters : Enthalpy of formation (), entropy (), and heat capacity () from NIST data .
- Measurement : Calorimetry (e.g., DSC) for phase transitions and combustion analysis for .
Advanced: How can substituent modification enhance the antitumor activity of this compound?
- Rational design : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 3-position to improve DNA intercalation .
- Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to oncogenic targets (e.g., topoisomerase II) .
- In vivo validation : Test lead compounds in xenograft models with dose-response analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
